3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one is an organic compound that features a naphthalene ring system substituted with a 3-methylanilino group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The nitration of the alkane product followed by reduction of the nitro group to an amine using reagents like iron and hydrochloric acid.
Substitution: Finally, the aniline derivative is reacted with a suitable alkyl halide to introduce the 3-methylanilino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylaniline: A simpler analog with similar aniline functionality.
1-Naphthylamine: Shares the naphthalene ring system but lacks the propanone moiety.
3-Methylindole: Contains a similar aromatic structure but with an indole ring instead of naphthalene.
Uniqueness
3-(3-Methylanilino)-1-naphthalen-2-ylpropan-1-one is unique due to its combination of a naphthalene ring, aniline group, and propanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
3-(3-methylanilino)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-5-4-8-19(13-15)21-12-11-20(22)18-10-9-16-6-2-3-7-17(16)14-18/h2-10,13-14,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWLOWAGIMDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.